Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate
Description
Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with bromo and methyl groups at positions 6 and 5, respectively. The methyl ester at the acetamide side chain enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. Its molecular formula is C₁₁H₁₁BrN₃O₂ (MW: 297.13 g/mol), distinct from its acid form, 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid (MW: 270.09 g/mol) .
Properties
IUPAC Name |
methyl 2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-5-6(11)3-7-10(12-5)14-8(13-7)4-9(15)16-2/h3H,4H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPGRJNALPRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate (CAS No. 1211507-06-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Activity
Research has indicated that compounds with imidazo[4,5-b]pyridine structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various pathogens, including bacteria and fungi. A study demonstrated that certain imidazo derivatives inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Anti-Cancer Properties
Imidazo[4,5-b]pyridine derivatives have also been explored for their anti-cancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The selective targeting of cancer cells while sparing normal cells is an area of ongoing research.
Trypanocidal Activity
Notably, some studies have focused on the activity of related compounds against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound have been shown to inhibit the growth of this parasite effectively . The best-performing compounds exhibited low toxicity to mammalian cells while maintaining high potency against T. brucei.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for pathogen survival or cancer cell proliferation.
- Apoptosis Induction : It may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cellular Signaling : The compound could interfere with signaling pathways essential for cell growth and division.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate is derived from the imidazo[4,5-b]pyridine family, characterized by its unique heterocyclic structure. The presence of bromine and methyl groups contributes to its reactivity and biological activity.
Molecular Formula: C₉H₈BrN₃O
Molecular Weight: 244.08 g/mol
CAS Number: [insert CAS number if available]
Anticancer Activity
Research indicates that compounds within the imidazo[4,5-b]pyridine class exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
CYP Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP). This property is significant for drug metabolism studies and could lead to the development of safer pharmaceuticals by reducing adverse drug interactions.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to its ability to activate caspase pathways leading to cell death.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential utility as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents, ester groups, and heterocyclic frameworks, leading to variations in properties:
| Compound Name | Substituents (Position) | Molecular Formula | MW (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Br (6), Me (5), Me ester (side chain) | C₁₁H₁₁BrN₃O₂ | 297.13 | Enhanced lipophilicity from Me ester |
| Ethyl 2-(6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate | Br (6), Ph (2), Et ester (side chain) | C₁₆H₁₅BrN₃O₂ | 361.22 | Increased steric bulk from Ph group |
| 2-(6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetic acid | Br (6), Me (5), COOH (side chain) | C₉H₈BrN₃O₂ | 270.09 | Higher polarity due to carboxylic acid |
| 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine | CF₃ (6), EtSO₂ (2), Me (3) | C₁₃H₁₂F₃N₃O₂S | 347.31 | Electrophilic CF₃ and sulfonyl groups |
Key Observations :
Structural and Crystallographic Insights
- Crystal Packing : The ethyl ester analog () forms hydrogen bonds (N–H···O) between the imidazole NH and ester carbonyl, stabilizing its crystal lattice. Similar interactions are expected for the methyl ester variant .
- Role of SHELX Programs : Structural refinements for analogs (e.g., bond lengths, angles) rely on SHELXL and SHELXS, ensuring high-resolution data for comparative analysis .
Preparation Methods
Table 1: Synthesis Steps for Imidazopyridine Core
| Step | Reaction Conditions | Time | Yield |
|---|---|---|---|
| 1. SNAr Reaction | 2-Chloro-3-nitropyridine + Primary Amine, H2O-IPA, 80°C | 2 hours | High |
| 2. Nitro Group Reduction | Zn/HCl, H2O-IPA, 80°C | 45 minutes | Excellent |
| 3. Heterocyclization | Pyridine-2,3-diamine + Aldehyde, H2O-IPA, RT | 10 hours | High |
Attachment of the Acetate Group
After synthesizing the imidazopyridine core, the next step involves attaching an acetate group. This is typically achieved through esterification reactions. The specific conditions for this step may vary depending on the functional groups present on the imidazopyridine core.
Table 2: Esterification Conditions for Acetate Attachment
| Reagents | Conditions | Time | Yield |
|---|---|---|---|
| Imidazopyridine Core, Acetic Anhydride, Pyridine | Room Temperature | Several Hours | Variable |
| Imidazopyridine Core, Acetic Acid, DCC (or EDCI) | Room Temperature | Several Hours | Good |
Research Findings and Challenges
While specific research findings on Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate are limited, related compounds have shown promise in medicinal chemistry. The addition of an acetate group can modify the compound's solubility, stability, or interaction with biological targets.
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate?
Answer:
The synthesis typically involves cyclocondensation of substituted pyridine diamines with carbonyl-containing reagents. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via phase-transfer catalysis (PTC) using dimethylformamide (DMF) as a solvent and p-toluenesulfonic acid as a catalyst . Key steps include:
- Bromination : Introduction of bromine at the 6-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Methylation : Selective methylation at the 5-position via methyl iodide (MeI) under basic conditions (e.g., K₂CO₃ in DMF) .
- Esterification : Acetic acid side-chain introduction via coupling reactions (e.g., ethyl acetoacetate under Mitsunobu conditions).
Table 1 : Optimization Parameters for Key Steps
| Step | Reagent/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 65–75 |
| Methylation | MeI, K₂CO₃ | DMF | 80–85 |
| Esterification | EDCI, DMAP | CH₂Cl₂ | 70–75 |
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
Structural validation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at C6, methyl at C5). Key signals include downfield shifts for C6-Br (~δ 8.2 ppm in ¹H NMR) and ester carbonyl (~δ 170 ppm in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₀BrN₃O₂ requires [M+H]⁺ = 300.9978).
- X-ray Crystallography : Resolves planar imidazo[4,5-b]pyridine core and hydrogen-bonding motifs (e.g., dimer formation via N–H···O interactions) .
Advanced: How can researchers resolve contradictions in regioselectivity data during bromination or alkylation steps?
Answer:
Regioselectivity conflicts often arise from competing reaction pathways. To address this:
- Mechanistic Studies : Use DFT calculations to compare activation energies for bromination at C5 vs. C6. For example, electron density maps (from Mulliken charges) predict preferential bromination at the more electron-rich C6 position .
- Isolation of By-Products : Chromatographically separate and characterize minor products (e.g., 5-bromo isomers) using LC-MS/MS.
- Kinetic Control : Adjust reaction time/temperature to favor kinetic products (e.g., shorter reaction times for C6 bromination) .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Answer:
Challenges include disorder in the ester group and weak diffraction due to crystal packing. Solutions involve:
- SHELXL Refinement : Use of restraints for disordered atoms (e.g., methyl/acetate groups) and TWIN commands for handling twinned crystals .
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O=C dimers) to improve R-factor convergence.
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .
Table 2 : Crystallographic Data for a Representative Analogue
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 7.25, 10.32, 15.67 |
| R-factor | 0.030 |
| wR-factor | 0.077 |
Advanced: How does the ester group influence the compound’s reactivity in downstream functionalization?
Answer:
The methyl ester acts as a directing/protecting group:
- Nucleophilic Substitution : The electron-withdrawing ester enhances electrophilicity at C2, facilitating SNAr reactions with amines/thiols .
- Hydrolysis Sensitivity : Under basic conditions, the ester hydrolyzes to a carboxylic acid, altering solubility and reactivity. Stabilization requires anhydrous conditions .
- Cross-Coupling Compatibility : The ester is inert toward Suzuki-Miyaura coupling, enabling selective modification of the bromine site .
Advanced: What computational methods are used to predict the compound’s biological activity or binding modes?
Answer:
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase domains). The imidazo[4,5-b]pyridine core often occupies hydrophobic pockets, while the bromine/ester groups modulate affinity .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) to design analogues .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and identify key residues (e.g., hinge-region interactions in kinases) .
Advanced: How are synthetic by-products or degradation impurities analyzed and mitigated?
Answer:
- HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., demethylated or debrominated products).
- Forced Degradation Studies : Expose the compound to heat/humidity/light and characterize degradants (e.g., ester hydrolysis to carboxylic acid via UPLC-QTOF) .
- Process Optimization : Replace protic solvents (e.g., MeOH) with aprotic alternatives (e.g., THF) to minimize hydrolysis .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
- Flow Chemistry : Continuous processing reduces side reactions (e.g., over-bromination) and improves heat dissipation .
- Catalyst Recycling : Recover phase-transfer catalysts (e.g., tetrabutylammonium bromide) via aqueous extraction.
- Crystallization Engineering : Use anti-solvent addition (e.g., hexane in DMF) to enhance crystal purity (>99% by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
